molecular formula C20H20N2O3 B2565908 N-[3-(4-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]propanamide CAS No. 883959-66-8

N-[3-(4-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]propanamide

Cat. No.: B2565908
CAS No.: 883959-66-8
M. Wt: 336.391
InChI Key: YAAMNLCEBZWTBX-UHFFFAOYSA-N
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Description

N-[3-(4-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]propanamide is a recognized potent and highly selective inhibitor of Histone Deacetylase 6 (HDAC6). This compound exhibits significant research value due to its unique mechanism of action; it selectively targets the tubulin deacetylase HDAC6 with an IC50 in the nanomolar range, while demonstrating minimal activity against other HDAC isoforms, particularly the class I HDACs. This selectivity is crucial for dissecting the specific biological roles of HDAC6 without the confounding effects of broader epigenetic modulation. Its primary research applications are in the fields of neuroscience and oncology. In neurodegenerative disease research , it is investigated for its ability to enhance microtubule stability and promote the clearance of toxic protein aggregates, such as tau, which are implicated in conditions like Alzheimer's disease. Concurrently, in cancer research , the inhibition of HDAC6 disrupts key processes in oncogenic cells, including cell migration and the handling of proteotoxic stress, making it a valuable chemical probe for studying hematological malignancies and solid tumors. The compound provides researchers with a powerful tool to explore HDAC6-specific pathways in cellular models of disease and to validate HDAC6 as a therapeutic target.

Properties

IUPAC Name

N-[3-(4-methoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-4-17(23)21-20-18(13-9-11-14(25-3)12-10-13)19(24)15-7-5-6-8-16(15)22(20)2/h5-12H,4H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAAMNLCEBZWTBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C(=O)C2=CC=CC=C2N1C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes to scale up production .

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]propanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[3-(4-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(4-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of topoisomerase enzymes, which are involved in DNA replication and repair, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The compound’s closest analogs include N-(4-Oxo-1,4-dihydroquinolin-2-yl)alkylamides () and 4-phenoxyquinoline derivatives (). Key comparisons are summarized below:

Compound Substituents Melting Point (°C) Key Structural Features
Target Compound 3-(4-Methoxyphenyl), 1-methyl, propanamide Not reported Electron-donating methoxy group; short alkyl chain
N-(4-Oxo-1,4-dihydroquinolin-2-yl)hexadecanamide (3i) Hexadecanamide (C16) >250 Long alkyl chain; high lipophilicity
1-(4-Chlorophenyl)-...-dihydropyridazine-3-carboxamide (39) 4-Chlorophenyl, fluoro, methoxy 220.6–222.1 Halogen substituents; phenoxyquinoline core
  • Melting Points : Analogs with long alkyl chains (e.g., 3i) exhibit melting points >250°C, attributed to strong van der Waals interactions . In contrast, halogenated derivatives (e.g., compound 39 in ) show lower melting points (~220°C), likely due to reduced molecular symmetry and weaker packing efficiency . The target compound’s methoxyphenyl group may enhance solubility in polar solvents compared to chlorophenyl analogs .

Biological Activity

N-[3-(4-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]propanamide is a compound of significant interest in medicinal chemistry due to its unique structural attributes and biological activities. This article explores its biological activity, mechanism of action, and potential therapeutic applications, supported by relevant research findings.

Chemical Structure and Properties

The compound features a quinoline core with a methoxyphenyl substituent and a propanamide functional group. Its molecular formula is C19H20N2O3C_{19}H_{20}N_{2}O_{3} and it has a molecular weight of approximately 322.4 g/mol. The presence of the methoxy group enhances solubility, which is critical for its interaction with biological targets.

Research indicates that this compound exhibits antitumor activity primarily through the following mechanisms:

  • DNA Intercalation : The quinoline structure allows the compound to intercalate between DNA bases, disrupting normal DNA function.
  • Topoisomerase Inhibition : It inhibits topoisomerases, enzymes essential for DNA replication and repair, leading to apoptosis in cancer cells .
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against various pathogens, although more research is needed to confirm these effects.

Biological Activity Data

The following table summarizes the biological activities associated with this compound:

Activity TypeDescriptionReferences
AntitumorInduces apoptosis in cancer cells via DNA intercalation and topoisomerase inhibition
AntimicrobialExhibits activity against certain bacterial strains; further studies required
CytotoxicityDemonstrated cytotoxic effects in various cancer cell lines

Case Study 1: Antitumor Activity

In a study conducted on various cancer cell lines, this compound showed significant cytotoxicity. The compound was tested against breast cancer (MCF-7) and lung cancer (A549) cell lines. Results indicated that at concentrations of 10 µM and above, the compound reduced cell viability by more than 50% after 48 hours of treatment. The mechanism was attributed to its ability to induce apoptosis through caspase activation pathways .

Case Study 2: Antimicrobial Properties

Another study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for S. aureus, indicating moderate antibacterial activity. Further investigations into its mechanism revealed that the compound disrupts bacterial cell wall synthesis .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is essential:

Compound NameStructure TypeNotable Biological Activity
QuinolineBasic structureLimited biological activity
ChloroquineAntimalarial drugPrimarily used for malaria treatment
QuinacrineAntimalarial agentUsed for treating giardiasis
N-[3-(4-methoxyphenyl)-1-methyl...]Complex structureSignificant antitumor and antimicrobial properties

This comparison highlights that while other compounds share a quinoline core, this compound's specific substitutions enhance both solubility and biological activity significantly compared to its counterparts .

Q & A

Q. Key Data :

Reaction StepYield (%)Key Conditions
Quinolinone Formation65–73Reflux in dioxane, 12 h
Propanamide Coupling50–60Room temperature, 24 h

Basic: How is the structural integrity of this compound validated in academic research?

Methodological validation includes:

  • 1H-NMR : Signals at δ 3.81 ppm (singlet for methoxy group) and δ 7.06–7.92 ppm (aromatic protons) confirm substitution patterns .
  • 13C-NMR : Peaks at δ 55.9 ppm (methoxy carbon) and δ 165–170 ppm (carbonyl groups) .
  • FTIR : Absorbance bands at 3416 cm⁻¹ (N-H stretch) and 1622 cm⁻¹ (C=O stretch) .
  • Mass Spectrometry (MS) : Molecular ion peaks matching the exact mass (e.g., m/z 380.4 for C₂₀H₂₀N₂O₃) .

Advanced: How can researchers optimize reaction yields for derivatives with bulky substituents?

Yield optimization strategies include:

  • Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates .
  • Catalysis : Palladium-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in Suzuki-Miyaura reactions for aryl groups .
  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during acylation steps .

Example : A derivative with a 4-fluorophenyl group achieved a 73% yield using DMF and Pd(OAc)₂, compared to 34% in dioxane without catalysis .

Advanced: How should contradictory bioactivity data (e.g., varying IC₅₀ values across studies) be addressed?

Contradictions arise from differences in:

  • Assay Conditions : Variations in pH, temperature, or solvent (DMSO vs. saline) can alter ligand-receptor binding .
  • Structural Analogues : Minor substituent changes (e.g., methoxy vs. chloro) significantly impact activity. For example:
DerivativeSubstituentIC₅₀ (μM)Target
Compound A4-OCH₃12.3CYP51
Compound B4-Cl8.7CYP51
  • Resolution Strategy : Perform comparative structure-activity relationship (SAR) studies under standardized assay protocols .

Advanced: What computational tools are recommended for predicting receptor binding modes?

  • Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., adenosine A2B receptors) .
  • MD Simulations : GROMACS or AMBER assess stability of ligand-protein complexes over 100-ns trajectories .
  • Pharmacophore Mapping : Identify critical hydrogen-bonding motifs (e.g., quinolinone carbonyl as a hydrogen-bond acceptor) .

Case Study : Docking of a related 4-methoxyphenylquinolinone into the ATP-binding pocket of kinases revealed π-π stacking with Phe residues .

Advanced: How to design stability studies for this compound under physiological conditions?

  • Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C for 24–72 h, monitoring degradation via HPLC .
  • Photostability : Expose to UV light (254 nm) and quantify decomposition products using LC-MS .
  • Oxidative Resistance : Test reactivity with H₂O₂ or cytochrome P450 enzymes to identify vulnerable sites (e.g., methoxy groups) .

Q. Example Library :

VariantModificationApplication
V14-CF₃ instead of 4-OCH₃Enhanced CYP inhibition
V2Quinolinone → ChromoneAntioxidant activity

Advanced: What analytical methods resolve discrepancies in purity assessments?

  • HPLC-DAD vs. LC-MS : LC-MS detects low-abundance impurities (e.g., de-methylated byproducts) missed by UV detectors .
  • Elemental Analysis : Validate purity >98% by matching calculated vs. observed C/H/N ratios .

Advanced: How to prioritize biological targets for this compound?

  • Target Prediction : Use SwissTargetPrediction or SEA to identify kinases, GPCRs, or cytochrome P450 enzymes .
  • Functional Assays : Screen against panels like Eurofins’ kinase profiling or receptor-binding assays .

Q. Validated Targets :

  • Trypanosoma cruzi CYP51 (anti-parasitic) .
  • Adenosine A2B receptors (anti-inflammatory) .

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